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Cat. No.: B3102122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker

for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC

technology is documented by various chemical suppliers, a comprehensive, publicly available

body of research detailing its specific mechanism of action, distinct signaling pathways, and

quantitative biological data remains elusive. This guide synthesizes the available information on

Ald-Ph-amido-C2-nitrate, contextualizes its role within ADC architecture, and extrapolates

potential biological activities based on its structural components.

Introduction to Ald-Ph-amido-C2-nitrate
Ald-Ph-amido-C2-nitrate is a thiazolidine derivative designed for use in bioconjugation,

specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted

therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer

cells. The linker component is critical, connecting the antibody to the payload and influencing

the ADC's stability, pharmacokinetics, and efficacy. Ald-Ph-amido-C2-nitrate is categorized as

a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only

release the payload upon lysosomal degradation of the entire antibody-linker-drug complex

within the target cell.[3][4][5]
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Property Value

CAS Number 141534-26-1

Molecular Formula C₁₀H₁₀N₂O₅

Molecular Weight 238.20 g/mol

Solubility Soluble in DMSO

Postulated Mechanism of Action
Detailed experimental studies elucidating the specific mechanism of action of Ald-Ph-amido-
C2-nitrate are not readily available in published scientific literature. However, its function can

be inferred from its role as an ADC linker and the chemical properties of its constituent parts.

Role as a Non-Cleavable ADC Linker
The primary function of Ald-Ph-amido-C2-nitrate is to covalently attach a cytotoxic drug to a

monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde

group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions

with available amino groups (e.g., lysine residues) via reductive amination. The other end of the

molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates

in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized,

typically via an endosome. The endosome fuses with a lysosome, where proteolytic

degradation of the antibody occurs. Because the linker is non-cleavable, the payload is

released with the linker and its amino acid attachment still intact. This complex is then expected

to exert its cytotoxic effect.

A simplified workflow for the presumed use of Ald-Ph-amido-C2-nitrate in ADC synthesis is

outlined below.
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Caption: High-level workflow for ADC synthesis.

The Nitrate Moiety: A Potential Bioactive Component
The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates

are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various

physiological processes, including vasodilation and neurotransmission. The bioactivation of

organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde

dehydrogenase (ALDH2).

It is plausible that upon release within the cancer cell, the nitrate group of the linker or its

metabolites could be reduced to NO. This localized increase in NO could potentially contribute

to the overall cytotoxicity of the ADC through various mechanisms, including:

DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen

species (RNS), which can cause DNA strand breaks and base modifications.

Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved

in cellular respiration and DNA repair.

Induction of Apoptosis: NO can trigger programmed cell death through both caspase-

dependent and -independent pathways.
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The potential signaling pathway involving the bioactivation of the nitrate group is depicted

below.
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Caption: Postulated intracellular bioactivation of the nitrate group.

Experimental Protocols
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As no specific research papers detailing the use of Ald-Ph-amido-C2-nitrate were identified,

this section provides a generalized, hypothetical protocol for evaluating the NO-donating

potential of this linker, which would be a crucial step in validating the secondary mechanism of

action proposed above.

In Vitro Nitric Oxide Release Assay
Objective: To determine if Ald-Ph-amido-C2-nitrate can release nitric oxide in the presence of

a reducing agent or a relevant enzyme like ALDH2.

Materials:

Ald-Ph-amido-C2-nitrate

Recombinant human ALDH2 enzyme

NAD⁺ (ALDH2 cofactor)

Griess Reagent System (for colorimetric detection of nitrite, a stable oxidation product of NO)

Phosphate-buffered saline (PBS)

Nitrite standards

Procedure:

Prepare a stock solution of Ald-Ph-amido-C2-nitrate in DMSO.

In a 96-well plate, set up the following reaction mixtures:

Test: Ald-Ph-amido-C2-nitrate, ALDH2, NAD⁺ in PBS.

Control 1 (Enzyme-independent): Ald-Ph-amido-C2-nitrate in PBS (without ALDH2 and

NAD⁺).

Control 2 (Substrate-independent): ALDH2 and NAD⁺ in PBS (without Ald-Ph-amido-C2-
nitrate).

Blank: PBS.
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Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).

Following incubation, add the components of the Griess Reagent System to each well

according to the manufacturer's instructions.

Measure the absorbance at 540 nm using a microplate reader.

Quantify the amount of nitrite produced by comparing the absorbance values to a standard

curve generated using known concentrations of sodium nitrite.

Quantitative Data
A thorough search of scientific databases and chemical supplier information did not yield any

quantitative data regarding the biological activity of Ald-Ph-amido-C2-nitrate, such as IC₅₀

values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly

dependent on the specific antibody and cytotoxic payload used in the final ADC construct.

Conclusion and Future Directions
Ald-Ph-amido-C2-nitrate is commercially available as a non-cleavable ADC linker. While its

primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a

source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action.

Future research should focus on experimentally validating this NO-donating capability and

elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs

constructed with this linker. Such studies would provide valuable insights for the rational design

of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the

field of drug development are encouraged to conduct and publish studies that would generate

the quantitative data and detailed experimental protocols currently lacking for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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